Ethyl 5-bromo-2-nitrobenzoate

説明

Structural Characterization of Ethyl 5-bromo-2-nitrobenzoate

Molecular Architecture and Crystallographic Analysis

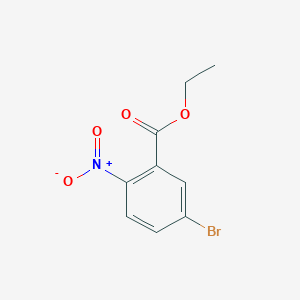

The molecular architecture of this compound exhibits a distinctive substitution pattern on the benzene ring, with the bromine atom positioned at the 5-position and the nitro group at the 2-position relative to the carboxylic ester functionality. The compound possesses the molecular formula C9H8BrNO4 with a molecular weight of 274.07 g/mol. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, reflecting its structural composition and substitution pattern.

The three-dimensional molecular geometry reveals significant steric and electronic interactions between the substituents. The nitro group, being ortho to the ester functionality, creates substantial steric hindrance and electronic effects that influence the overall molecular conformation. The bromine atom at the meta position relative to the ester group contributes to the electron-withdrawing character of the molecule while maintaining spatial separation from the nitro group.

X-ray crystallography represents the gold standard for determining three-dimensional molecular structures from crystalline samples. The technique involves exposing purified crystalline samples to X-ray beams, which produce characteristic diffraction patterns that can be processed to yield detailed structural information. For aromatic compounds like this compound, crystallographic analysis would reveal precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

The crystallographic data would typically show the planar nature of the benzene ring with the substituents adopting specific orientations to minimize steric repulsion. The electron density maps generated through X-ray crystallography would illustrate the distribution of electrons throughout the molecule, providing insights into the electronic nature of the various functional groups. Modern X-ray crystallography techniques utilizing charged coupled device technology enable rapid data collection and high-resolution structural determination.

The molecular complexity of this compound is quantified as 253, indicating a moderately complex molecular structure with multiple functional groups and substituents. The heavy atom count of 15 reflects the presence of all non-hydrogen atoms, including the bromine, nitrogen, and oxygen heteroatoms that contribute to the molecule's chemical properties.

Spectroscopic Identification Techniques

Infrared Spectral Signatures

Infrared spectroscopy provides crucial information about the functional groups present in this compound through characteristic vibrational frequencies. The compound exhibits several diagnostic infrared absorption bands that confirm its structural identity and functional group composition.

The carbonyl stretch of the ester functionality typically appears in the region of 1735-1750 cm⁻¹, representing one of the most characteristic and intense absorptions in the infrared spectrum. This C=O stretching vibration is influenced by the electron-withdrawing effects of both the nitro and bromo substituents, which may shift the frequency to slightly higher wavenumbers compared to unsubstituted ethyl benzoate.

The nitro group contributes two characteristic absorption bands corresponding to the asymmetric and symmetric N-O stretching vibrations. The asymmetric nitro stretch appears in the region of 1500-1570 cm⁻¹, while the symmetric stretch occurs at 1300-1370 cm⁻¹. These absorptions are typically strong and well-defined, providing unambiguous evidence for the presence of the nitro functionality.

Aromatic C-H stretching vibrations manifest in the region of 3000-3100 cm⁻¹, appearing as medium to weak absorptions. The aromatic C=C stretching vibrations typically occur in multiple bands between 1400-1600 cm⁻¹, with the exact positions influenced by the substitution pattern and electronic effects of the substituents.

The C-Br stretching vibration appears as a strong absorption in the region of 515-690 cm⁻¹, providing confirmation of the bromine substituent. The C-O stretching vibrations of the ester group typically manifest in the region of 1000-1300 cm⁻¹, with multiple bands corresponding to different vibrational modes of the ester functionality.

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within this compound. The proton nuclear magnetic resonance spectrum reveals distinct chemical shift patterns that reflect the electronic environment of each hydrogen atom in the molecule.

The aromatic protons exhibit characteristic chemical shifts in the region of 7.0-8.5 parts per million, with the exact positions dependent on the electronic effects of the substituents. The proton at the 3-position (meta to both nitro and bromo groups) typically appears as a doublet due to coupling with the adjacent proton at the 4-position. The proton at the 4-position appears as a doublet of doublets due to coupling with protons at both the 3- and 6-positions.

The proton at the 6-position, which is ortho to the nitro group, experiences significant deshielding due to the electron-withdrawing effect of the nitro functionality, resulting in a downfield chemical shift. This proton typically appears as a doublet due to coupling with the 4-position proton.

The ethyl ester moiety contributes characteristic signals with the methylene protons appearing as a quartet in the region of 4.2-4.4 parts per million due to coupling with the methyl group. The methyl protons of the ethyl group manifest as a triplet in the region of 1.2-1.4 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon appearing in the region of 170-185 parts per million, characteristic of aromatic ester functionality. The aromatic carbons exhibit chemical shifts in the range of 125-150 parts per million, with the exact positions influenced by the substitution pattern and electronic effects.

The carbon bearing the nitro group typically appears significantly downfield due to the electron-withdrawing nature of the nitro substituent. The carbon bearing the bromine atom also exhibits a characteristic chemical shift that reflects the electronic influence of the halogen substituent.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns of this compound. The molecular ion peak appears at m/z 274 (for ⁷⁹Br) and 276 (for ⁸¹Br), reflecting the isotopic distribution of bromine.

The characteristic fragmentation pathways for aromatic esters involve loss of the ethyl group (m/z 245/247), loss of the ethoxy group (m/z 229/231), and formation of the acylium ion through loss of the entire ethoxy functionality. The base peak often corresponds to the tropylium ion at m/z 77, formed through rearrangement and fragmentation of the aromatic ring system.

The presence of the nitro group influences the fragmentation pattern through potential loss of nitrogen oxides (NO, NO₂) from the molecular ion or fragment ions. The bromine substituent contributes to the isotopic pattern and may be lost as a bromine radical, producing fragment ions at m/z 195/197.

Alpha cleavage adjacent to the carbonyl group represents a favored fragmentation pathway, leading to the formation of the benzoyl cation and loss of the ethoxy radical. The resulting benzoyl fragment retains the bromine and nitro substituents, providing structural confirmation through its mass and isotopic pattern.

The electron impact ionization typically produces a moderately intense molecular ion peak due to the stability imparted by the aromatic ring system. The fragmentation pattern provides a fingerprint that can be compared with reference spectra for compound identification and structural confirmation.

| Fragment Ion (m/z) | Relative Intensity | Assignment |

|---|---|---|

| 274/276 | Moderate | Molecular ion [M]⁺- |

| 245/247 | Low | [M-C₂H₅]⁺ |

| 229/231 | Moderate | [M-OC₂H₅]⁺ |

| 195/197 | Low | [M-Br]⁺ |

| 77 | High | Tropylium ion |

特性

IUPAC Name |

ethyl 5-bromo-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-2-15-9(12)7-5-6(10)3-4-8(7)11(13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUKXBWMOBHXHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657872 | |

| Record name | Ethyl 5-bromo-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857895-53-5 | |

| Record name | Ethyl 5-bromo-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Method A: Nitration and Bromination of Benzoic Acid Derivatives

Research indicates that the most common approach involves nitrating a suitably substituted benzoic acid to introduce the nitro group, followed by bromination to add the bromine atom at the desired position. The esterification step then converts the carboxylic acid to the ethyl ester.

Method B: Multi-step Synthesis from Raw Materials

Recent advances demonstrate the utilization of inexpensive and readily available starting materials such as dimethyl terephthalate, which undergoes a series of reactions including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization to yield this compound. This method emphasizes scalability and cost reduction, suitable for industrial production.

Detailed Research Findings and Data

| Step | Reaction | Conditions | Reagents | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Nitration of benzoic acid | Cold temperature, controlled addition | Nitric acid, sulfuric acid | High regioselectivity at ortho and para positions | Nitro group predominantly at position 2 |

| 2 | Bromination | Electrophilic aromatic substitution | Bromine, FeBr₃ or other catalysts | Typically high | Bromination at position 5 is favored due to directing effects of nitro group |

| 3 | Esterification | Acid catalysis | Ethanol, sulfuric acid | Usually >90% | Converts carboxylic acid to ethyl ester |

Industrial Scale-Up Insights

A notable recent process involves using dimethyl terephthalate as the starting material, which undergoes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, achieving approximately 70 kg per batch with a total yield of 24%. This process emphasizes the importance of reaction conditions—such as temperature control, catalyst choice, and reaction time—to optimize yield and purity.

Process Optimization and Notes

- Reaction Temperature: Maintaining low temperatures during nitration and bromination minimizes side reactions and improves regioselectivity.

- Catalyst Selection: Use of catalysts like FeBr₃ enhances bromination efficiency.

- Reflux Duration: Typically 2-4 hours for nitration and bromination steps to ensure complete conversion.

- Purification: Recrystallization from ethanol-water mixtures yields high-purity products suitable for subsequent applications.

Summary of Key Research Findings

- The multi-step synthesis from benzoic acid derivatives is well-established, with high regioselectivity for nitration and bromination.

- Industrial processes now favor using inexpensive raw materials like dimethyl terephthalate, leveraging scalable reactions with high yields.

- Reaction conditions such as temperature, catalyst choice, and solvent systems are critical for optimizing yield and purity.

- Recent developments focus on process scale-up, cost reduction, and environmental considerations, making the synthesis more viable for commercial production.

化学反応の分析

Types of Reactions

Ethyl 5-bromo-2-nitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

Nucleophilic Substitution: Substituted benzoates with various functional groups.

Reduction: Ethyl 5-amino-2-nitrobenzoate.

Ester Hydrolysis: 5-bromo-2-nitrobenzoic acid and ethanol.

科学的研究の応用

Ethyl 5-bromo-2-nitrobenzoate is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:

Chemistry: Used in the synthesis of complex organic molecules and as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and as a precursor for bioactive compounds.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

作用機序

The mechanism of action of ethyl 5-bromo-2-nitrobenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is converted to an amine group through the transfer of electrons from the reducing agent to the nitro group .

類似化合物との比較

Comparison with Structurally Similar Compounds

Ethyl 5-bromo-2-nitrobenzoate can be compared to analogs based on substituent positioning, halogen type, ester groups, and additional functional groups. Below is a detailed analysis:

Substituted Ethyl Nitrobenzoates

- Ethyl 4-Nitrobenzoate (Ethyl 4-nitrobenzoate, BP-2345): Lacks the bromine substituent and features the nitro group at the 4-position.

- Ethyl 5-Bromo-2,4-Dimethoxybenzoate (BP-6789) : Contains methoxy groups at the 2- and 4-positions instead of nitro. Methoxy groups are electron-donating, increasing the ring’s electron density and shifting reactivity toward electrophilic substitution rather than nucleophilic pathways .

Halogen and Ester Variants

- Methyl 5-Bromo-2-Methyl-3-Nitrobenzoate (CAS 199328-35-3, Similarity: 0.90) : Replaces the ethyl ester with a methyl group and introduces a methyl substituent at the 2-position. The methyl ester may reduce steric bulk but alter metabolic stability. The additional methyl group could hinder reactivity at the 3-position .

- Ethyl 2-(4-Bromo-2-Nitrophenyl)Acetate (CAS 885519-05-1, Similarity: 0.88): Substitutes the benzoate core with an acetic acid ester.

Functionalized Derivatives

- Ethyl 4-(2-{5-Bromo-2-Hydroxy-3-Nitrobenzylidene}Hydrazino)Benzoate (CAS 445005-42-5): Incorporates a hydrazino-linked benzylidene group. This complex structure may enable chelation or coordination chemistry, expanding applications in medicinal chemistry or materials science .

Structural and Functional Comparison Table

Key Findings and Implications

- Substituent Positioning : Ortho-nitro groups (as in this compound) increase steric and electronic effects compared to para-substituted analogs, directing reactivity toward specific reaction pathways .

- Halogen Effects : Bromine’s electronegativity and size enhance halogen bonding and participation in cross-coupling reactions, contrasting with smaller halogens like chlorine .

- Ester Group Impact : Ethyl esters balance solubility and stability, whereas methyl esters may offer faster hydrolysis in prodrug applications .

生物活性

Ethyl 5-bromo-2-nitrobenzoate (C9H8BrNO4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a nitro group attached to a benzoate structure. Its molecular formula indicates it has both electrophilic and nucleophilic characteristics, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H8BrNO4 |

| Molecular Weight | 246.07 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not extensively documented |

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity . Studies suggest that compounds with similar nitrobenzoate structures often exhibit significant antimicrobial effects due to their ability to disrupt microbial cell membranes and inhibit vital enzymatic processes. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to microbial cell death .

Anticancer Properties

Research indicates that this compound may possess anticancer properties . Nitrobenzoate derivatives have been shown to inhibit tumor growth by interfering with cellular pathways involved in proliferation and survival. For instance, compounds similar in structure have demonstrated the ability to inhibit tubulin polymerization, which is crucial for cancer cell division .

A comparative analysis of various nitrobenzoate compounds revealed that those with strong electron-withdrawing groups, such as nitro and bromine, often exhibit enhanced anticancer activity. This compound's structural features suggest it may also inhibit angiogenesis, a critical process in tumor growth .

The mechanism of action for this compound primarily involves:

- Electrophilic Interactions : The bromine atom acts as an electrophile, facilitating interactions with nucleophilic sites in proteins or enzymes.

- Nitro Group Reduction : The nitro group can undergo reduction to form reactive species that may damage cellular macromolecules, leading to cytotoxic effects .

Case Studies

- Antimicrobial Activity Study : A study conducted on various nitrobenzoate derivatives showed that this compound exhibited significant inhibition against Gram-positive bacteria, indicating its potential as an antimicrobial agent .

- Cancer Cell Line Study : In vitro studies on cancer cell lines demonstrated that this compound reduced cell viability significantly at concentrations above 10 µM. The compound induced apoptosis in treated cells, suggesting its potential as an anticancer therapeutic .

Q & A

Q. How to analyze and mitigate side reactions during synthesis (e.g., ester hydrolysis or bromine displacement)?

- Methodology :

- Hydrolysis : Use anhydrous conditions and acid scavengers (e.g., molecular sieves).

- Bromine Displacement : Avoid polar aprotic solvents (DMF) in SNAr reactions; opt for Pd-catalyzed couplings.

- Analytical Tools : ¹⁹F-NMR (if fluorine analogs are used) or GC-MS tracks side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。